2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane
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Overview
Description
2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)phenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.
Formation of 1,3-Dioxolane Ring: The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.
Materials Science: It can be incorporated into materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)phenylmethanamine
- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with the 1,3-dioxolane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in various fields.
Properties
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-6-1-2-7(9-15-3-4-16-9)8(5-6)10(12,13)14/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWKGSIDBGKAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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